While commercial suppliers exist for 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide [], there is no scientific literature readily available detailing its synthesis or characterization.
The presence of the amino group, methyl group, and carboxamide functional group suggests potential for this molecule to participate in hydrogen bonding and other interactions that could be relevant in drug discovery. The thieno[2,3-c]pyridine core structure is present in some bioactive molecules, but further research is needed to determine if 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide possesses similar properties.
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound characterized by its unique thieno-pyridine structure. Its molecular formula is , and it has a molecular weight of approximately 211.28 g/mol. The compound features an amino group and a carboxamide functional group, which contribute to its biological activity and potential applications in medicinal chemistry. This compound is notable for its structural complexity and the presence of a tetrahydrothieno ring fused with a pyridine moiety, which provides distinct chemical properties that are being explored for various therapeutic applications .
These reactions highlight the versatility of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide in synthetic organic chemistry.
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibits significant biological activity. It has been identified as an antiproliferative agent, inhibiting cancer cell growth by interacting with tubulin, a protein essential for cell division. The compound disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization, which is crucial for proper cell function and division. This mechanism of action suggests potential applications in cancer therapy and other conditions where cell proliferation is a factor.
The synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves cyclization reactions. One common method includes:
In industrial settings, these methods may be optimized for large-scale production using continuous flow reactors and automated synthesis systems to ensure high yield and purity .
The unique properties of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide make it valuable in various fields:
Research continues to investigate its efficacy and safety in clinical applications .
Interaction studies have demonstrated that 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can effectively bind to various biological targets. For instance:
These interactions are crucial for understanding its pharmacodynamics and therapeutic potential against diseases characterized by abnormal cell proliferation .
Several compounds share structural similarities with 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Ethyl substitution at position 2 | Similar receptor activity |
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Benzyl substitution at position 6 | Enhanced binding affinity |
2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Propyl substitution at position 6 | Potentially altered pharmacokinetics |
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride | Acetyl group addition | Differing metabolic pathways |
The uniqueness of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide lies in its specific functional groups and structural features that confer distinct chemical and biological properties. Its ability to undergo various